molecular formula C13H15NO4 B010164 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate CAS No. 51727-47-0

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate

Cat. No. B010164
CAS RN: 51727-47-0
M. Wt: 249.26 g/mol
InChI Key: UQFMGLLQCSSNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate (PAMA) is a monomer used in the synthesis of polymers with various applications in the field of biomedicine and material science. PAMA has been extensively studied for its unique properties, which include biocompatibility, biodegradability, and tunable mechanical properties.

Scientific Research Applications

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate has been used in various scientific research applications, including drug delivery, tissue engineering, and biosensors. 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have been shown to be effective drug carriers due to their biocompatibility and ability to encapsulate hydrophobic drugs. 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels have also been used in tissue engineering applications due to their ability to mimic the mechanical properties of natural tissues. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based biosensors have been developed for the detection of various biomolecules, including glucose and cholesterol.

Mechanism Of Action

The mechanism of action of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers depends on their specific application. In drug delivery applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers encapsulate drugs and release them in a controlled manner, either through diffusion or degradation of the polymer matrix. In tissue engineering applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels provide a scaffold for cell growth and tissue regeneration. In biosensor applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers are used as a transducer to convert the biochemical signal into a measurable signal.

Biochemical And Physiological Effects

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have been shown to have minimal toxicity and are biocompatible with various cell types. In vitro studies have shown that 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels support cell growth and proliferation. In vivo studies have shown that 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers are biodegradable and do not elicit an immune response.

Advantages And Limitations For Lab Experiments

One advantage of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their tunable mechanical properties, which can be adjusted by varying the monomer ratio or crosslinking density. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have a high loading capacity for hydrophobic drugs. However, one limitation of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their sensitivity to pH and temperature, which can affect their stability and drug release kinetics.

Future Directions

For 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers include the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers could be used in combination with other materials, such as nanoparticles or peptides, to enhance their properties. Further research is also needed to investigate the long-term effects of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers in vivo and their potential for clinical translation.
In conclusion, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate is a versatile monomer with various applications in the field of biomedicine and material science. Its unique properties, including biocompatibility, biodegradability, and tunable mechanical properties, make it a promising candidate for the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers and their future applications.

Synthesis Methods

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 4-aminobenzoic acid, followed by esterification with 2-hydroxyethyl methacrylate. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.

properties

CAS RN

51727-47-0

Product Name

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-(phenylcarbamoyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16)

InChI Key

UQFMGLLQCSSNQM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1

Other CAS RN

51727-47-0

synonyms

2-[[(phenylamino)carbonyl]oxy]ethyl methacrylate; 2-methyl-2-propenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; 2-Methylpropenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; Phenylcarbamic acid 2-(methacryloyloxy)ethyl ester; 2-Propenoic acid,

Origin of Product

United States

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